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Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to help identify and mitigate artifacts in Next-Generation Sequencing (NGS) data

derived from samples containing modified nucleotides.

Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a

question-and-answer format.

Issue 1: Low or No Sequencing Coverage at Expected
Modification Sites
Q: My sequencing data shows a sudden drop in coverage or no reads at all where I expect a

modified nucleotide to be. What could be the cause?

A: This is a common issue, often caused by the modified base interfering with the enzymes

used during library preparation. For instance, in RNA sequencing, a 2'-O-methyl group can stall
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reverse transcriptase, leading to incomplete cDNA synthesis and truncated reads that may be

lost during library preparation.[1]

Solutions:

Use an Engineered Reverse Transcriptase: Modern, engineered reverse transcriptases often

have higher processivity and are less sensitive to RNA modifications, allowing them to read

through modified bases more effectively.

Optimize Reaction Conditions: For thermostable reverse transcriptases, increasing the

reaction temperature (e.g., from 42°C to 50-55°C) can help destabilize RNA secondary

structures that might be hindering the enzyme.[1] Additionally, adjusting the concentration of

the enzyme and dNTPs may help the enzyme move past a blocking modification.[1]

Issue 2: High Frequency of Unexpected Base
Substitutions
Q: I'm observing a high rate of specific substitutions (e.g., C>T or U>C) at particular sites that I

don't believe are true genetic variants. Could this be an artifact?

A: Yes, this is a well-known artifact associated with certain modifications and sample

preparation methods.

Formalin-Fixed Paraffin-Embedded (FFPE) Samples: The most common artifact in FFPE

samples is a C>T transition caused by the deamination of cytosines during fixation and

storage.[2]

Bisulfite Sequencing: Incomplete conversion of unmethylated cytosines to uracil will result in

them being incorrectly identified as methylated cytosines (false positives).[3][4] This can be

caused by residual protein, insufficient denaturation of DNA, or the formation of secondary

structures.[3][5]

5-Formyluracil (f5U): This modification can cause reverse transcriptase to misread the base,

leading to the incorporation of a guanine (G) opposite the f5U. Subsequent amplification

results in what appears as a U-to-C mutation in the final data.[1]
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For FFPE Samples:

Enzymatic Repair: Incorporate a Uracil-DNA Glycosylase (UDG) treatment step during

DNA extraction to remove uracil residues and prevent C>T artifacts.[2][6]

Bioinformatic Filtering: Use bioinformatics pipelines designed to identify and filter out

artifacts common to FFPE data, such as those with a bias in read direction.[6]

For Bisulfite Sequencing:

Ensure Complete Denaturation: Optimize reaction parameters like temperature and salt

concentration to keep the DNA single-stranded.[4]

Complete Protein Removal: Ensure thorough protein digestion and DNA purification before

bisulfite treatment, as residual protein can inhibit the conversion reaction.[3][5]

Confirming Modification-Induced Artifacts:

Sequence Matched Genomic DNA (gDNA): Since RNA modifications are post-

transcriptional, they won't be in the gDNA. If the substitution is absent in the gDNA

sequencing data, it is likely an artifact of the modification.[1]

Orthogonal Validation: Use a different, highly sensitive method to confirm the presence of

a suspected low-frequency variant.[6]

Issue 3: Unexpected Chimeric Reads or Structural
Variants
Q: My data contains a high number of chimeric reads that map to two different genomic

locations. Are these real structural variations or artifacts?

A: While chimeras can represent true structural variations like translocations, they are also a

common artifact of library preparation.[7] These artificial sequences can form when disparate

DNA fragments are ligated together or when similar sequences recombine during PCR

amplification.[7]

Key Findings:
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Studies have shown that libraries prepared using enzymatic fragmentation may produce a

significantly greater number of artifactual variants compared to those using sonication.[8][9]

Artifactual chimeras from enzymatic fragmentation often involve palindromic sequences with

mismatched bases, while those from sonication may contain inverted repeat sequences.[8]

[9]

Solutions:

Optimize Ligation and Amplification: Use optimized reaction mixtures and high-fidelity

polymerases to minimize inappropriate ligation and recombination events.

Use Modified Primers: For protocols involving many PCR cycles, using primers with modified

residues (e.g., 2'-O-methyl RNA or abasic sites) that cannot be replicated by DNA

polymerase can prevent the exponential amplification of artifactual side-products.[10][11]

Bioinformatic Filtering: Specialized bioinformatic tools can be used to identify and filter

chimeric reads based on their unique structural characteristics.[8]

Experimental Workflow and Artifact Origins
The following diagram illustrates a general NGS workflow and highlights the key stages where

artifacts related to modified nucleotides can be introduced.
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Diagram 1: NGS workflow highlighting stages prone to artifact generation.
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Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in NGS data from modified nucleotides?

A1: Artifacts can be introduced at nearly every step of the NGS workflow.[8][12] Key sources

include:

Sample Quality: Low-quality, degraded, or damaged input DNA is a major source of

problems, leading to reduced library complexity and increased PCR duplicates.[13]

Contaminants from tissue samples, such as collagen or melanin, can also inhibit enzymatic

reactions.[14][15]

Chemical Treatments: The chemical reactions used to identify modified bases are a primary

source of artifacts. Bisulfite conversion, the gold standard for methylation analysis, is known

to be the main trigger of sequencing biases and can cause DNA degradation.[16][17]

Library Preparation: Steps like DNA fragmentation, adapter ligation, and PCR amplification

can all introduce errors.[12] Enzymatic fragmentation can create more artifacts than

sonication[8][9], while ligation can form artificial chimeric molecules.[7] PCR can introduce

base misincorporations and amplification bias.[12]

Sequencing Process: The sequencing chemistry and platform itself can introduce a low level

of errors and biases.[8][18]

Q2: How does bisulfite treatment introduce artifacts when studying DNA methylation?

A2: Bisulfite sequencing is used to detect 5-methylcytosine (5mC) by converting unmethylated

cytosines (C) to uracil (U), while 5mC remains unchanged.[3] After PCR and sequencing, the

original unmethylated cytosines are read as thymines (T). However, this process has several

limitations:

Incomplete Conversion: If an unmethylated cytosine fails to be converted to uracil, it will be

incorrectly read as a methylated cytosine, leading to a false positive result.[4] This is a major

and common artifact.[3][5]

DNA Degradation: The harsh chemical conditions of bisulfite treatment can lead to significant

degradation of the DNA template.
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Inability to Distinguish 5mC and 5hmC: Standard bisulfite sequencing cannot differentiate

between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), as both are resistant

to conversion.[4] This requires specialized methods like oxidative bisulfite sequencing (oxBS-

seq).

Original DNA Sequence

Bisulfite Treatment

Ideal Conversion

Incomplete Conversion (Artifact)

Sequence after PCR & Sequencing

Correct Interpretation

Incorrect Interpretation (False Positive)
5'-GmC-G-C-A-T-3'

C → U

C → C

5'-GC-G-T-A-T-3'Correct

5mC → 5mC

5'-GC-G-C-A-T-3'Incorrect

Click to download full resolution via product page

Diagram 2: Artifact from incomplete bisulfite conversion of cytosine.

Q3: What is OxBS-seq and what are its limitations?

A3: Oxidative bisulfite sequencing (OxBS-seq) is a method that distinguishes 5-methylcytosine

(5mC) from 5-hydroxymethylcytosine (5hmC).[19] It adds an oxidation step before the standard

bisulfite treatment. This step converts 5hmC into 5-formylcytosine (5fC). Unlike 5mC and

5hmC, 5fC is sensitive to bisulfite treatment and is converted to uracil.[19][20] By comparing

the results of a standard BS-seq run (which detects both 5mC and 5hmC) with an OxBS-seq

run (which only detects 5mC), the locations of 5hmC can be inferred.[19]

However, OxBS-seq has significant drawbacks:
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Significant DNA Loss: The harsh oxidation conditions can lead to the degradation of a

substantial amount of the starting DNA.[20][21]

Compounded Error: Because the final result is derived from subtracting the data of two

separate sequencing experiments, any errors or biases from each experiment can be

compounded.[19]

Q4: Are there specific artifacts associated with ATAC-seq?

A4: Yes. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) uses a

hyperactive Tn5 transposase to simultaneously fragment open chromatin and ligate

sequencing adapters.[22] This process can introduce its own biases. The Tn5 transposase has

inherent sequence cleavage preferences, meaning it does not cut the DNA with perfect

randomness.[23][24] This can lead to biases in the resulting data that need to be accounted for

during bioinformatic analysis, especially for applications like footprinting to identify transcription

factor binding sites.[23][24]

Quantitative Data Summary
The rate and type of artifacts can vary significantly based on the experimental methods used.

Library Preparation
Method

Primary Artifact
Types

Relative Artifact
Rate

Reference

Ultrasonic

Fragmentation

Chimeric reads (cis-

and trans-inverted

repeats)

Lower [8][9]

Enzymatic

Fragmentation

Chimeric reads

(palindromic

sequences), SNVs,

Indels

Significantly Higher

than Sonication
[8][9]

Key Experimental Protocol: Artifact Removal from
FFPE DNA
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This protocol provides a general guideline for incorporating an enzymatic step to remove C>T

artifacts during DNA extraction from FFPE samples.[2][6] Always refer to your specific

commercial kit's manual for detailed instructions.

Deparaffinization:

Place 1-2 sections (10 µm thick) of the FFPE block into a microcentrifuge tube.

Add 1 ml of xylene, vortex vigorously, centrifuge, and discard the supernatant. Repeat this

wash.

Wash the pellet twice with 1 ml of 100% ethanol, vortexing and centrifuging as before.

Completely dry the pellet.

Lysis and Protein Digestion:

Resuspend the pellet in the lysis buffer provided by your extraction kit, including

Proteinase K.

Incubate at 56°C overnight or as directed to digest the tissue.

Cross-link Reversal:

Incubate the lysate at 90°C for 1 hour to reverse formalin cross-links.[6]

Artifact Removal (UDG Treatment):

Cool the sample to 37°C.

Add Uracil-DNA Glycosylase (UDG) according to the manufacturer's recommendations.

Incubate at 37°C for 30-60 minutes. This step removes uracil residues resulting from

cytosine deamination.[6]

DNA Purification:
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Proceed with the DNA purification steps as outlined in your kit's protocol (e.g., using silica

columns or magnetic beads).

Quantification and Quality Control:

Quantify the extracted DNA using a fluorometric method (e.g., Qubit), which is more

accurate for FFPE samples than spectrophotometry.

Assess DNA quality and fragment size distribution.
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Start: Analyze NGS Data Quality

What is the primary issue?
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Diagram 3: A troubleshooting flowchart for common NGS data artifacts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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